molecular formula C15H15ClO2 B1435475 4-Chloro-3-(4-ethoxybenzyl)phenol CAS No. 1408077-50-8

4-Chloro-3-(4-ethoxybenzyl)phenol

Cat. No.: B1435475
CAS No.: 1408077-50-8
M. Wt: 262.73 g/mol
InChI Key: HCEHZWDDVOFGKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-(4-ethoxybenzyl)phenol is an impurity of Dapagliflozin . Dapagliflozin is a selective, orally active inhibitor of the renal sodium-glucose co-transporter type 2 (SGLT2) in development for the treatment of type 2 diabetes mellitus (T2DM) . It can be used in the preparation of Dapagliflozin .


Molecular Structure Analysis

The molecular formula of this compound is C15H15ClO2 . The IUPAC name is 4-chloro-3-[(4-ethoxyphenyl)methyl]phenol . The InChI code is 1S/C15H15ClO2/c1-2-18-14-6-3-11(4-7-14)9-12-10-13(17)5-8-15(12)16/h3-8,10,17H,2,9H2,1H3 . The molecular weight is 262.73 g/mol .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 262.73 g/mol , XLogP3-AA of 4.5 , hydrogen bond donor count of 1 , hydrogen bond acceptor count of 2 , rotatable bond count of 4 , exact mass of 262.0760574 g/mol , monoisotopic mass of 262.0760574 g/mol , topological polar surface area of 29.5 Ų , heavy atom count of 18 , and a complexity of 239 .

Scientific Research Applications

Synthesis and Structure Analysis

  • Synthesis with Metal Complexes : 4-Chloro-3-(4-ethoxybenzyl)phenol has been used in the synthesis of various metal complexes. For instance, its derivative, 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol, was synthesized and formed complexes with transition metals like Mn(II), Fe(II), Co(II), etc. These complexes were characterized by spectroscopic methods and demonstrated moderate in vitro anticancer activity against the HeLa cell line (Abbas et al., 2020).

Antioxidant Activity

  • Antioxidant Properties : The antioxidant activities of phenolic compounds, including derivatives of this compound, have been investigated. These studies involve understanding the mechanisms like hydrogen atom transfer and electron transfer in relation to functional groups like methoxyl and phenolic hydroxyl groups (Chen et al., 2020).

Spectroscopic Characterization

  • Spectroscopic Analysis of Derivatives : Derivatives of this compound have been synthesized and analyzed using various spectroscopic techniques. For example, (E)-4-chloro-2-((4-methoxybenzylidene)amino)phenol was synthesized and its structural, vibrational frequencies, and spectral properties were studied (Sen et al., 2017).

Chemical Synthesis

  • Intermediate in Chemical Synthesis : Compounds like 3-(phenylmethoxy)phenol, which are intermediates in the synthesis of biologically active molecules, can be synthesized using methods like phase transfer catalysis (PTC). This method has advantages in terms of reaction rate, selectivity, and environmental impact (Yadav & Badure, 2008).

Biodegradation Studies

  • Biodegradation by Microbial Consortia : Studies on the biodegradation of phenolic compounds, including chlorophenols, under methanogenic conditions have been conducted. These studies help in understanding the environmental breakdown of such compounds (Bisaillon et al., 1993).

Synthesis of Novel Compounds

  • Novel Synthesis Approaches : Efficient multigram syntheses of compounds like 4-(2-chloroethoxy)phenol, starting from 4-hydroxybenzaldehyde, have been proposed. These compounds find use in carbohydrate chemistry for synthesizing glycosides (Zinin et al., 2017).

Biological Evaluation

  • Biological Evaluation and DNA Interaction Studies : 4-Aminophenol derivatives, including those of this compound, have been synthesized and tested for antimicrobial and antidiabetic activities. These studies also involve interaction with human DNA, highlighting their potential as anticancer agents (Rafique et al., 2022).

Fluorescence Studies

  • Fluorescence Detection Studies : The compound 4-Chloro-2-(((2-hydroxybenzylidene)hydrazono)methyl)phenol has been used in fluorescence turn-on detection of cysteine, demonstrating selectivity over homocysteine and glutathione. Such studies are significant in analytical methods (Liu et al., 2015).

Metabolic Studies

  • Metabolism of Phenoxybenzoates : Research has been conducted on the metabolism of phenoxybenzoates by Pseudomonas strains, converting them to phenol. This contributes to our understanding of the breakdown of pyrethroid insecticides (Topp & Akhtar, 1991).

Polymerization and Catalysis

  • Polymerization and Magnetic Properties : Studies on the synthesis, characterization, and magnetic properties of coordination clusters containing (E)-2-(2-hydroxy-3-methoxybenzylideneamino)phenol have been carried out. These clusters show potential applications in polymerization and exhibit slow magnetic relaxation (Griffiths et al., 2016).

Mechanism of Action

Safety and Hazards

The safety information for 4-Chloro-3-(4-ethoxybenzyl)phenol includes pictograms GHS07, signal word warning, and hazard statements H302;H315;H319;H335 . Precautionary statements include P261 .

Relevant Papers The relevant papers for this compound can be found at Sigma-Aldrich .

Properties

IUPAC Name

4-chloro-3-[(4-ethoxyphenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO2/c1-2-18-14-6-3-11(4-7-14)9-12-10-13(17)5-8-15(12)16/h3-8,10,17H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEHZWDDVOFGKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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